molecular formula C14H10N2O2 B1620048 9-Amino-2-acridinecarboxylic acid CAS No. 64046-80-6

9-Amino-2-acridinecarboxylic acid

Cat. No.: B1620048
CAS No.: 64046-80-6
M. Wt: 238.24 g/mol
InChI Key: PINRKRQYFSAIKY-UHFFFAOYSA-N
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Description

9-Amino-2-acridinecarboxylic acid is a derivative of acridine, a heterocyclic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities. Acridine derivatives are often used in the synthesis of DNA-binding agents and have shown potential in various therapeutic applications .

Preparation Methods

The synthesis of 2-acridinecarboxylic acid, 9-amino- typically involves the Pfitzinger reaction, which is a well-known method for preparing acridine derivatives. This reaction involves the condensation of an aromatic aldehyde with a primary amine in the presence of a carboxylic acid . The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

9-Amino-2-acridinecarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired reaction. Major products formed from these reactions include substituted acridine derivatives, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-acridinecarboxylic acid, 9-amino- involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the nucleic acid and inhibiting the replication process. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between the base pairs of DNA . Additionally, the compound can inhibit enzymes such as cholinesterases by binding to their active sites, thereby preventing the breakdown of neurotransmitters .

Properties

IUPAC Name

9-aminoacridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-13-9-3-1-2-4-11(9)16-12-6-5-8(14(17)18)7-10(12)13/h1-7H,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINRKRQYFSAIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214104
Record name 2-Acridinecarboxylic acid, 9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64046-80-6
Record name 2-Acridinecarboxylic acid, 9-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064046806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acridinecarboxylic acid, 9-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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